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Compound of Interest

Compound Name: SR2595

Cat. No.: B560387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of

SR2595, a potent and selective inverse agonist of the peroxisome proliferator-activated

receptor-gamma (PPARγ). Understanding the absorption, distribution, metabolism, and

excretion (ADME) of SR2595 is critical for its development as a potential therapeutic agent.

This document summarizes key quantitative data, details experimental methodologies, and

visualizes relevant biological pathways and workflows.

Core Pharmacokinetic Parameters of SR2595
SR2595 has demonstrated pharmacokinetic properties suitable for in vivo studies, supporting

once-daily oral dosing.[1] The primary data available originates from studies in male C57BL/6J

mice.

Plasma Pharmacokinetics
Following a single oral gavage administration of 20 mg/kg, SR2595 exhibits rapid absorption

and significant plasma exposure.
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Parameter Value Unit

Dose 20 mg/kg

Route Oral Gavage -

Cmax (Maximum

Concentration)
~1.5 µM

Tmax (Time to Maximum

Concentration)
~2 hours

AUC (Area Under the Curve) Data not available µM*h

Half-life (t½) Data not available hours

Note: The data for Cmax and Tmax are estimated from graphical representations in the cited

literature. Precise values for AUC and half-life are not currently available in the public domain.

Tissue Distribution
SR2595 has been shown to distribute to adipose tissue, a key site of action for PPARγ

modulators.

Tissue Concentration at 24h Unit

Epididymal White Adipose

Tissue (WAT)
~2.5 µM

This concentration in WAT after 24 hours indicates sustained tissue exposure following a single

oral dose.

Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic assessment

of SR2595.

Animal Studies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b560387?utm_src=pdf-body
https://www.benchchem.com/product/b560387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species: Male C57BL/6J mice.[1] Housing: Mice were housed in a temperature-controlled

environment with a 12-hour light/dark cycle and fed a regular chow diet.[1] Drug Administration:

SR2595 was administered as a single dose of 20 mg/kg via oral gavage.[1] For chronic studies,

daily oral gavage was performed for 21 days.[1]

Sample Collection and Bioanalysis
Blood Sampling: Blood samples were collected at various time points post-administration to

characterize the plasma concentration-time profile. While the exact time points are not explicitly

stated in the available literature, a typical serial bleeding protocol for mice would involve

sampling at time points such as 0, 0.5, 1, 2, 4, 8, and 24 hours. Tissue Sampling: Epididymal

white adipose tissue was collected at 24 hours post-dosing to determine tissue drug

concentration. Bioanalytical Method: Although the specific bioanalytical method for SR2595
quantification is not detailed in the primary literature, it is standard practice to use liquid

chromatography-mass spectrometry (LC-MS) for the quantitative determination of small

molecules in biological matrices. A validated LC-MS method would provide the necessary

sensitivity, specificity, and accuracy for pharmacokinetic studies.

The workflow for a typical pharmacokinetic study is illustrated below.
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Experimental workflow for pharmacokinetic analysis of SR2595.

Signaling Pathway of SR2595
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SR2595 functions as an inverse agonist of PPARγ. Unlike agonists that activate the receptor, or

antagonists that block agonist binding, an inverse agonist reduces the basal activity of the

receptor.

PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to PPAR Response

Elements (PPREs) in the promoter regions of target genes. In its basal state, the PPARγ/RXR

complex can be bound by co-repressor proteins (e.g., NCoR, SMRT), which limit gene

transcription. Binding of an agonist leads to a conformational change that releases co-

repressors and recruits co-activators, thereby increasing gene expression.

SR2595, as an inverse agonist, stabilizes the interaction between PPARγ and co-repressors.

This action actively represses the transcription of PPARγ target genes, such as those involved

in adipogenesis.

The signaling pathway is depicted in the diagram below.
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Simplified signaling pathway of PPARγ modulation.

In summary, SR2595 presents a pharmacokinetic profile that allows for effective in vivo studies

with once-daily oral administration. Its mechanism as a PPARγ inverse agonist leads to the

repression of target genes, a pathway with potential therapeutic implications. Further detailed

pharmacokinetic studies, including determination of bioavailability, metabolism, and excretion

pathways, will be essential for the continued development of SR2595.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacological Repression of PPARγ Promotes Osteogenesis - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics of
SR2595]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560387#understanding-the-pharmacokinetics-of-
sr2595]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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